Fluvoxamine, (Z)-

Overview

Description

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder (OCD) and depression . It is thought to work by increasing the activity of a chemical called serotonin in the brain .

Synthesis Analysis

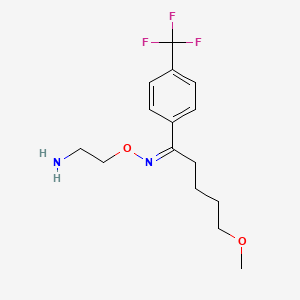

Fluvoxamine maleate can be prepared from the corresponding oxime, 5-methoxy-4’-trifluoromethylvalerophenone oxime . The process involves alkylation reaction with 2-chloroethylamine hydrochloride in dimethylformamide in the presence of a base like potassium hydroxide .Molecular Structure Analysis

Fluvoxamine has a molecular formula of C15H21F3N2O2 . It belongs to the class of aralkylketone-derivative agents .Chemical Reactions Analysis

Fluvoxamine has been studied for its electrocatalytic oxidation at the surface of a modified electrode . It has also been observed to increase serum concentrations of mirtazapine, which is mainly metabolized by CYP1A2, CYP2D6, and CYP3A4 .Physical And Chemical Properties Analysis

Fluvoxamine is metabolized by the liver into at least 11 products, all of which are pharmacologically inactive . It is excreted primarily as metabolites, with less than 4% of the original compound remaining .Scientific Research Applications

Treatment of COVID-19 Infection

Fluvoxamine has been found to be effective in treating COVID-19 infection . A trial sequential analysis and updated meta-analysis of fluvoxamine on clinical deterioration in adult patients with symptomatic COVID-19 infection showed promising results .

Prevention of Clinical Deterioration in COVID-19 Patients

Early administration of fluvoxamine reduces the risk for clinical deterioration in symptomatic outpatients with COVID-19 . This is particularly beneficial for patients with early SARS-CoV-2 infection .

Reduction of Cytokine Production

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) that is a strong sigma-1 receptor agonist. This property may effectively reduce cytokine production, preventing clinical deterioration in patients with SARS-CoV-2 infection .

Anti-Inflammatory Properties

Fluvoxamine has anti-inflammatory properties, which have gained attention as a repurposed drug to treat COVID-19 .

Low-Cost, Low-Toxicity Option for Early Symptomatic COVID-19 Patients

Adding fluvoxamine to treatment for early symptomatic COVID-19 patients may protect them from clinical deterioration and hospitalization. It is an appealing low-cost, low-toxicity option in the community setting .

Mechanism of Action

Target of Action

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter (SERT) in the brain . It also acts as an agonist for the sigma-1 receptor (S1R), which plays a role in controlling inflammation .

Mode of Action

Fluvoxamine’s mode of action is linked to its inhibition of CNS neuronal uptake of serotonin . By blocking the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, fluvoxamine enhances the actions of serotonin . As an S1R agonist, fluvoxamine also controls inflammation .

Biochemical Pathways

Fluvoxamine affects several biochemical pathways. It reduces platelet aggregation, decreases mast cell degranulation, interferes with endolysosomal viral trafficking, and regulates inositol-requiring enzyme 1α-driven inflammation . It also increases melatonin levels, which collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Pharmacokinetics

Fluvoxamine is well absorbed after oral administration and is widely distributed in the body . It is extensively metabolized in the liver, with less than 4% of the parent drug found in urine . The primary pharmacokinetic variables for fluvoxamine have been estimated in single and multiple dose studies in animals, healthy volunteers, and patients . It is eliminated with a mean half-life of 15 hours and a range from 9 hours to 28 hours .

Result of Action

The molecular and cellular effects of fluvoxamine’s action include the suppression of Th1 and Th17 polarization and function . Moreover, fluvoxamine-treated NOD mice showed significantly attenuated insulitis coupled with well-preserved β cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of fluvoxamine. For example, social isolation and acute environmental change can affect the impact of fluvoxamine on biochemical pathways . Furthermore, fluvoxamine may have altered dopamine turnover by suppressing tetrahydrobiopterin levels .

Safety and Hazards

Fluvoxamine has several side effects including drowsiness, dizziness, weakness, anxiety, depression, agitation, trouble sleeping, shaking, increased muscle movements, upset stomach, gas, loss of appetite, nausea, vomiting, diarrhea, dry mouth, yawning, sore throat, muscle pain, sweating, rash, heavy menstrual periods, or sexual problems . It can also cause new or sudden changes in mood or behavior, including new or worse depression or anxiety, panic attacks, trouble sleeping, or if you feel impulsive, irritable, agitated, hostile, aggressive, restless, more active or talkative, or have thoughts about suicide or hurting yourself .

properties

IUPAC Name |

2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOFXWAVKWHTFT-ZHZULCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237496 | |

| Record name | Fluvoxamine, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89035-92-7 | |

| Record name | Fluvoxamine, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089035927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvoxamine, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUVOXAMINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E72PH61HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

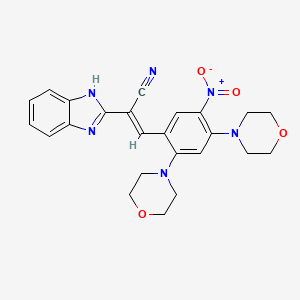

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate](/img/structure/B1238660.png)

![methyl (3S,4R)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B1238667.png)